2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide
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Overview
Description
2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H8FNO3S and a molecular weight of 217.22 g/mol . It is characterized by the presence of a fluorine atom, a formyl group, and a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonamide reagent, such as methanesulfonamide, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled addition of reagents and temperature regulation.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Fluoro-5-carboxy-N-methylbenzene-1-sulfonamide.
Reduction: 2-Fluoro-5-hydroxymethyl-N-methylbenzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfonamide group can interact with biological molecules through hydrogen bonding and electrostatic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-formylbenzoic acid: Similar structure but lacks the sulfonamide group.
2-Fluoro-5-formyl-N-methylbenzenesulfonamide: Similar structure but with different substituents on the benzene ring.
Uniqueness
2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a formyl group and a sulfonamide group allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-fluoro-5-formyl-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3S/c1-10-14(12,13)8-4-6(5-11)2-3-7(8)9/h2-5,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAYVCVNBWHXQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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